molecular formula C18H15F2N3OS B2994148 3,4-difluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 886898-54-0

3,4-difluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No. B2994148
CAS RN: 886898-54-0
M. Wt: 359.39
InChI Key: MXODZRGDVPFUAC-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .


Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . Imidazole-based compounds with antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant and many others make up the therapeutic arsenal and new bioactive compounds proposed in the most diverse works .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

  • Antiarthritic and Analgesic Activity : A related study examined the preparation and evaluation of 4,5-diaryl-2-(substituted thio)-1H-imidazoles for anti-inflammatory and analgesic properties. One compound, 4,5-bis(4-fluorophenyl)-2-[(1,1,2,2-tetrafluoroethyl)-sulfonyl]-1H- imidazole, showed significant potency as an antiarthritic drug and underwent clinical trials (Sharpe et al., 1985).

  • Cardiac Electrophysiological Activity : Another study on N-substituted imidazolylbenzamides demonstrated cardiac electrophysiological activity. Compounds in this study exhibited potency in vitro comparable to other selective class III agents, indicating their potential use in cardiac applications (Morgan et al., 1990).

  • Anticancer Evaluation : Research on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides highlighted their synthesis and evaluation for anticancer activity against various cancer cell lines. Several compounds exhibited moderate to excellent anticancer activity, surpassing the reference drug in some cases (Ravinaik et al., 2021).

  • Cytotoxicity and Synthesis of Heterocycles : A study focused on the cytotoxicity and utility of 1-indanone in synthesizing new heterocycles. Compounds such as benzo[d]imidazole and 1,2,4-triazin-5(2H)-one were prepared and evaluated for their cytotoxic activities, with some showing high potential (Hegazi et al., 2010).

  • Synthesis of Antipsychotic Agents : Another research paper described the synthesis of 2-phenyl-4-(aminomethyl)imidazoles as potential antipsychotic agents. These compounds were evaluated for their ability to block dopamine D2 receptor binding, indicating their relevance in the development of new antipsychotic medications (Thurkauf et al., 1995).

  • Biological Studies of Heterocyclic Compounds : Research on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives explored their synthesis, structural properties, and in vitro biological activities. These compounds exhibited antibacterial and antioxidant activities, demonstrating their potential in medical applications (Karanth et al., 2019).

  • Antimicrobial Agents Synthesis : A study on the synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents highlighted the creation of new compounds exhibiting potent antimicrobial activities. This research contributes to the development of new drugs for combating bacterial infections (Bikobo et al., 2017).

Mechanism of Action

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . This suggests that there is a great potential for future research and development in this area.

properties

IUPAC Name

3,4-difluoro-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3OS/c19-14-7-6-13(10-15(14)20)17(24)21-8-9-25-18-22-11-16(23-18)12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXODZRGDVPFUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

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